molecular formula C8H10N2O3S B13726579 (R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide

(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No.: B13726579
M. Wt: 214.24 g/mol
InChI Key: RYWQOHOBPCCTNF-ZCFIWIBFSA-N
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Description

®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its fused ring system, which includes a pyridine ring, an oxathiazepine ring, and a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide typically involves a multi-step process. One common method includes the base-mediated, transition metal-free intermolecular epoxide ring opening by the nucleophilic attack of ortho-halogenated NH-sulfoximine, followed by intramolecular aromatic nucleophilic substitution (SNAr). This strategy allows for the formation of both C–N and C–O bonds simultaneously in a single step . The reaction conditions are relatively mild, often carried out at room temperature, and utilize cost-effective reagents.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and cost-efficiency are likely to be applied. The use of transition metal-free catalysts and room temperature reactions are advantageous for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the oxathiazepine ring.

    Substitution: Aromatic nucleophilic substitution reactions can occur, particularly involving the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers or amines.

Scientific Research Applications

®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

(4R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide

InChI

InChI=1S/C8H10N2O3S/c1-6-5-10-14(11,12)8-7(13-6)3-2-4-9-8/h2-4,6,10H,5H2,1H3/t6-/m1/s1

InChI Key

RYWQOHOBPCCTNF-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CNS(=O)(=O)C2=C(O1)C=CC=N2

Canonical SMILES

CC1CNS(=O)(=O)C2=C(O1)C=CC=N2

Origin of Product

United States

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